
Benzenamine, N-methyl-4-(4-pyridinyloxy)-
Vue d'ensemble
Description
Benzenamine, N-methyl-4-(4-pyridinyloxy)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-methyl-4-(4-pyridinyloxy)aniline or MPN. The unique chemical structure of MPN makes it an interesting compound for researchers to study, as it has the potential to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MPN is not fully understood, but it is believed to involve the formation of a complex between MPN and the biomolecule of interest. This complex results in a change in the fluorescence properties of MPN, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
MPN has been shown to exhibit a range of biochemical and physiological effects, including the ability to bind to proteins and nucleic acids. This binding can result in changes to the structure and function of these biomolecules, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPN in lab experiments is its strong fluorescence properties, which make it a useful tool for the detection of biomolecules. However, one limitation of using MPN is that it can exhibit non-specific binding to other molecules, which can result in false positive results.
Orientations Futures
There are several potential future directions for research involving MPN, including the development of new fluorescent probes based on the structure of MPN. Additionally, researchers may investigate the potential of MPN as a therapeutic agent for the treatment of diseases such as cancer or neurological disorders. Further studies may also investigate the mechanism of action of MPN and its interactions with biomolecules in greater detail.
Applications De Recherche Scientifique
MPN has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest for MPN is its potential as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. MPN has been shown to exhibit strong fluorescence properties, making it a useful tool for researchers studying these biomolecules.
Propriétés
IUPAC Name |
N-methyl-4-pyridin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKFYZHXUCUTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666884 | |
| Record name | N-Methyl-4-[(pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-methyl-4-(4-pyridinyloxy)- | |
CAS RN |
630125-30-3 | |
| Record name | N-Methyl-4-[(pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



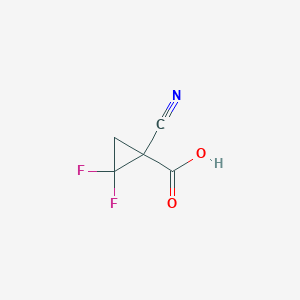
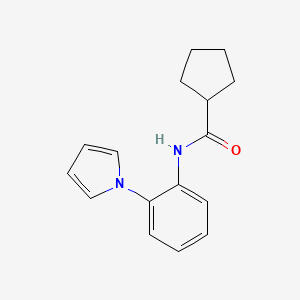

![7-Methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1502636.png)
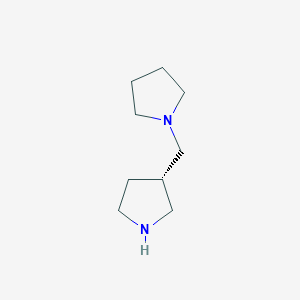


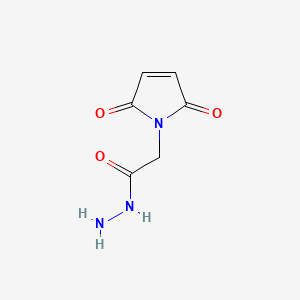
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
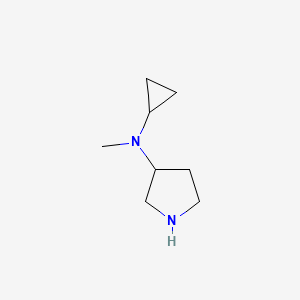
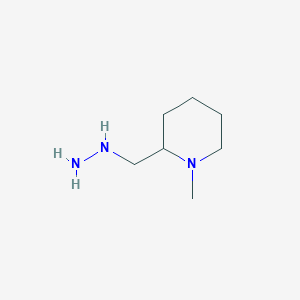


![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)